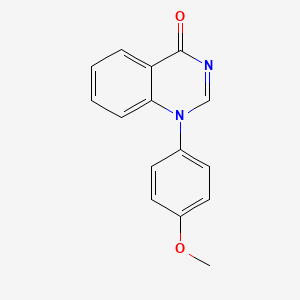

1-(4-Methoxyphenyl)quinazolin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16328-59-9 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)quinazolin-4-one |

InChI |

InChI=1S/C15H12N2O2/c1-19-12-8-6-11(7-9-12)17-10-16-15(18)13-4-2-3-5-14(13)17/h2-10H,1H3 |

InChI Key |

YTNNEWPGVRVNCJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=NC(=O)C3=CC=CC=C32 |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 1 4 Methoxyphenyl Quinazolin 4 1h One Derivatives

Critical Role of the 4-Methoxyphenyl (B3050149) Substituent at the N1 Position

The substitution pattern on the nitrogen atom of the quinazolinone ring system is a critical determinant of biological activity. While N3-substituted derivatives are more common, N1-substituted analogues represent a distinct class with unique properties. The presence of an aryl group, specifically a 4-methoxyphenyl ring, at the N1 position establishes a foundational structure for receptor interaction and pharmacological modulation.

The 4-methoxyphenyl group itself serves several key functions. The phenyl ring provides a significant hydrophobic surface that can engage in van der Waals and π-π stacking interactions within biological targets. The methoxy (B1213986) group (-OCH3) at the para-position is an electron-donating group, which can influence the electron density of the entire quinazolinone system, potentially modulating the binding affinity and intrinsic activity of the molecule. nih.gov Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with target proteins. nih.gov In the development of VEGFR-2 inhibitors, for instance, a scaffold at the N1 position on quinoline (B57606) and quinazoline (B50416) derivatives can act as a hydrogen bond acceptor, interacting with cysteine residues like Cys919 in the enzyme's active site. wikipedia.org The specific placement at the N1 position orients this aryl substituent in a distinct spatial arrangement compared to N3-substituted isomers, leading to a unique pharmacological profile.

Impact of Modifications at Other Quinazolinone Ring Positions (C2, C3, C4, C6, C8)

C2 Position: The C2 position is a primary site for introducing diversity. SAR studies consistently show that the nature of the substituent at C2 significantly impacts activity. The introduction of various aryl and heteroaryl groups can lead to potent compounds, with their efficacy influenced by the specific substitution pattern on these rings. researchgate.net Furthermore, incorporating flexible or rigid linkers attached to functional groups at C2 has been a successful strategy. For example, attaching a thiomethyl linker to a 1,2,3-triazole moiety at C2 has been shown to enhance cytotoxic activity in certain cancer cell lines. nih.gov

C3 Position: In the 1-(4-Methoxyphenyl)quinazolin-4(1H)-one scaffold, the N3 position is occupied by a hydrogen atom. This hydrogen is capable of acting as a hydrogen bond donor, which is a key interaction for the binding of many quinazoline-based inhibitors to their kinase targets. nih.gov Modifications at this position, such as alkylation, would alter this interaction capability and significantly change the compound's biological activity.

C4 Position: The carbonyl group at the C4 position is a defining feature of the quinazolin-4-one scaffold. It commonly acts as a hydrogen bond acceptor in ligand-receptor interactions. Chemical modification of this group, for example, by converting it to a thiocarbonyl (thioquinazolinone) or an imino group, drastically alters the electronic properties and hydrogen-bonding capacity of the molecule, leading to a different biological activity profile.

C6 and C8 Positions: The C6 and C8 positions on the fused benzene (B151609) ring are key sites for modification to enhance potency and modulate physicochemical properties. Substitutions here can influence how the molecule sits (B43327) in a binding pocket and can form additional interactions with the target. Recent studies on tankyrase inhibitors revealed that introducing larger substituents at the C8 position can lead to new, favorable interactions, thereby improving both the affinity and selectivity of the compounds. researchgate.netnih.gov

Influence of Various Substituent Types on Pharmacological Profile

Halogenation Effects on Biological Potency

The introduction of halogen atoms (F, Cl, Br, I) is a common strategy in medicinal chemistry to enhance biological potency. Halogens can increase lipophilicity, improve membrane permeability, and participate in halogen bonding, a specific type of non-covalent interaction with biological targets. SAR analyses of quinazolinone derivatives frequently show that halogenated phenyl substituents have a more significant positive effect on activity compared to non-halogenated ones. nih.gov For example, in a series of 2-(fluoromethyl)-3-aryl-4(3H)-quinazolinones, the type and position of halogen on the 3-aryl ring were found to be critical for their CNS depressant activity. acs.org

| Compound Series | Position of Halogen | Halogen Type | Impact on Biological Potency |

| Quinazolinone-sulfonamide hybrids | Phenyl ring at N3 | Cl, Br, F | Enhanced antifungal activity compared to non-halogenated analogues. nih.gov |

| 2-(Fluoromethyl)-3-aryl-4(3H)-quinazolinones | Aryl ring at N3 | F, Cl | Modulated CNS depressant activity, with potency dependent on position. acs.org |

| VEGFR-2 Inhibitors | Terminal phenyl group | Cl (para-position) | Forms favorable hydrophobic bonds within the VEGFR-2 pocket. wikipedia.org |

Aromatic, Heteroaromatic, and Aliphatic Side Chain Effects

The incorporation of various side chains is a cornerstone of SAR studies. The choice between aromatic, heteroaromatic, or aliphatic moieties allows for fine-tuning of a compound's steric, electronic, and solubility properties.

Aromatic and Heteroaromatic Chains: These are often introduced at the C2 position to engage in π-π stacking or hydrophobic interactions. Limited SAR studies have suggested that the inhibitory activities of compounds can be significantly affected by different substitutions on phenyl rings of appended moieties. researchgate.net The introduction of heteroaromatic rings like triazole has been shown to produce compounds with excellent cytotoxic potency against human cancer cell lines. researchgate.net

Aliphatic Chains: Flexible aliphatic linkers are often used to connect the quinazolinone core to other functional groups. The length and rigidity of these linkers are critical. For instance, in one series of EGFR inhibitors, a flexible four-carbon linker was found to be optimal for antiproliferative activity. nih.gov

| Scaffold | Position of Side Chain | Side Chain Type | Observation |

| Quinazolinone-1,2,3-triazole hybrids | C2 | Methyl vs. Phenyl on quinazolinone | Methyl substitution improved antiproliferative activity more than phenyl. researchgate.net |

| 4-Anilino-quinazolines | C7 | Nitro-substituted triazole | A longer chain linker between the quinazoline and triazole was favorable for EGFR/VEGFR2 inhibition. nih.gov |

| General Quinazolinones | N/A | Piperazine-linked chains | A library of piperazine-linked quinazoline derivatives was synthesized to explore anti-mycobacterial agents. researchgate.net |

Nitrogen-, Oxygen-, and Sulfur-Containing Functional Group Contributions

Functional groups containing heteroatoms like nitrogen, oxygen, and sulfur are pivotal for establishing key interactions such as hydrogen bonds.

Nitrogen-Containing Groups: Amine and nitro groups are frequently incorporated. The nitrogen atoms in heterocyclic rings like triazole or piperazine (B1678402) can act as hydrogen bond acceptors or be protonated, forming ionic interactions. nih.govresearchgate.net

Oxygen-Containing Groups: Hydroxyl (-OH) and methoxy (-OCH3) groups are key hydrogen bond donors and acceptors. Replacing acetylated glycosides with hydroxylated ones was found to increase antiproliferative activity in a series of quinazolinone-triazole hybrids. researchgate.net

Sulfur-Containing Groups: Thiol (-SH) or thioether (-S-) linkages are also explored. A thiomethyl linker was used to successfully attach glycoside moieties to the quinazolinone core, leading to potent cytotoxic agents. nih.gov

Development of Hybrid Molecules with Other Bioactive Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacologically active scaffolds into a single molecule, is a powerful tool for developing novel therapeutic agents. nih.gov This approach can lead to compounds with enhanced potency, dual-target activity, or improved pharmacological profiles. The quinazolinone core is an excellent platform for such hybridization.

Notable examples include:

Quinazolinone-Cyanopyridine Hybrids: A novel series combining quinazolin-4-one and 3-cyanopyridin-2-one structures was developed to create dual inhibitors of the enzymes EGFR and BRAF(V600E), showing significant antiproliferative activity. nih.gov

Quinazolinone-Triazole-Glycoside Hybrids: Complex hybrids have been synthesized by linking the quinazolinone core to a 1,2,3-triazole ring, which is then attached to a sugar moiety. These molecules have demonstrated potent dual inhibitory activity against EGFR and VEGFR-2. nih.gov

Quinazolinone-Sulfonamide Hybrids: The combination of the quinazolinone scaffold with sulfonamides has yielded compounds with promising antimicrobial activities. nih.gov

This strategy of creating hybrid molecules leverages the established biological importance of the quinazolinone ring system to generate novel chemical entities with potentially superior therapeutic properties. nih.gov

Mechanistic Pharmacology and Biological Targets of 1 4 Methoxyphenyl Quinazolin 4 1h One Derivatives

Anticancer and Cytotoxic Action Pathways

The anticancer properties of 1-(4-methoxyphenyl)quinazolin-4(1H)-one derivatives are multifaceted, involving the modulation of various cellular pathways critical to cancer cell proliferation, survival, and metastasis.

Inhibition of Key Cancer-Related Kinases (e.g., EGFR, PI3K)

A primary mechanism by which these quinazolinone derivatives exhibit their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition : Several derivatives of this compound have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. nih.govnih.gov For instance, certain quinazolin-4-one derivatives have shown inhibitory activity against EGFR comparable to the known inhibitor erlotinib. nih.gov The binding of these compounds to the ATP-binding site of the EGFR kinase domain prevents its phosphorylation, thereby blocking downstream signaling cascades like the PI3K/Akt/mTOR pathway. nih.govnih.gov Docking studies have revealed that these derivatives can interact with key residues in the EGFR active site, including the DFG motif, which is essential for kinase activity. nih.gov

Phosphoinositide 3-kinase (PI3K) Inhibition : The PI3K/Akt/mTOR pathway is another critical signaling route for cell growth and survival that is frequently hyperactivated in various cancers. Some 4-morpholine-quinazoline derivatives have been developed as potent PI3K inhibitors. nih.gov By inhibiting PI3K, these compounds can effectively suppress the downstream signaling of Akt, leading to a reduction in cell proliferation and survival. nih.gov

Dual Kinase Inhibition : Notably, some quinazolin-4-one hybrids have been engineered to act as dual inhibitors of both EGFR and BRAFV600E, a mutated kinase prevalent in several cancers like melanoma. nih.gov This dual-targeting approach can potentially overcome resistance mechanisms that may arise from the inhibition of a single kinase. nih.gov

Table 1: Kinase Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound/Derivative | Target Kinase(s) | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 17 | EGFR | 0.072 | nih.gov |

| Compound 27 | PI3Kα | In the micromolar range | nih.gov |

| Quinazolin-4-one/3-cyanopyridin-2-one Hybrid (Compound 18) | EGFR, BRAFV600E | EGFR: Not specified, BRAFV600E: Not specified | nih.gov |

| Quinazolin-4-one/3-cyanopyridin-2-one Hybrid (Compound 19) | EGFR, BRAFV600E | EGFR: Not specified, BRAFV600E: Not specified | nih.gov |

| Quinazolin-4(3H)-one 2i | CDK2, HER2, EGFR | Not specified | nih.gov |

| Quinazolin-4(3H)-one 3i | CDK2, HER2, EGFR | Not specified | nih.gov |

| Quinazolinone-1,2,3-triazole glycoside 13 | EGFR, VEGFR-2 | Not specified | nih.gov |

Modulation of Tubulin Dynamics and Microtubule Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. nih.govacs.org Several this compound derivatives have been shown to interfere with tubulin polymerization. nih.govacs.orgrsc.org

These compounds often act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) site on β-tubulin. nih.govacs.org This binding prevents the assembly of tubulin dimers into microtubules, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase. nih.govacs.orgrsc.org For example, the derivative 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) demonstrated potent inhibition of tubulin assembly with an IC₅₀ value of 0.77 μM and substantial inhibition of colchicine binding. nih.govacs.org Molecular modeling studies have further supported the interaction of these quinazolinone derivatives within the colchicine binding pocket of tubulin. rsc.org

Induction of Apoptosis and Cell Cycle Arrest

By inhibiting key kinases and disrupting microtubule dynamics, this compound derivatives can trigger programmed cell death, or apoptosis, and halt the cell cycle in cancer cells. nih.govnih.gov

Apoptosis Induction : Treatment of cancer cells with these compounds has been shown to increase the expression of pro-apoptotic proteins such as p53, PUMA, and Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov This shift in the balance of apoptotic regulators leads to the activation of caspases (caspase-3, -8, and -9), the executioner enzymes of apoptosis. nih.govmdpi.com Some derivatives have also been found to facilitate the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway. mdpi.com

Cell Cycle Arrest : As mentioned earlier, the disruption of microtubule function by these compounds leads to arrest in the G2/M phase of the cell cycle. nih.govacs.org Furthermore, some derivatives can induce cell cycle arrest at the G1 or S phases. nih.govnih.gov For instance, one compound was found to arrest MCF-7 breast cancer cells in the G1 phase and MDA-MB-231 cells in the S phase. nih.gov This cell cycle arrest prevents cancer cells from dividing and proliferating. nih.gov

Table 2: Effects of Quinazolinone Derivatives on Apoptosis and Cell Cycle

| Compound/Derivative | Cell Line | Effect | Reference |

|---|---|---|---|

| Compound 17 | MCF-7 | Increased apoptosis, pre-G1 and G1-phase arrest | nih.gov |

| Compound 17 | MDA-MB-231 | Increased apoptosis, pre-G1 and S-phase arrest | nih.gov |

| Compound 5f | Not specified | G2/M phase arrest | nih.govacs.org |

| Compound 18 | MGC-803 | G2/M phase arrest, apoptosis induction | nih.gov |

| Quinazolinone-1,2,3-triazole glycoside 13 | HCT-116 | G1 phase arrest, apoptosis induction | nih.gov |

| Dihydroquinazolin-4(1H)-one derivatives (114 & 115) | MCF-7 | Cytochrome c translocation, caspase activation | mdpi.com |

Poly(ADP-ribose) Polymerase-1 (PARP-1) Enzyme Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair. nih.gov Inhibiting PARP-1 in cancer cells, particularly those with existing DNA repair defects (like BRCA mutations), can lead to synthetic lethality, where the combination of two non-lethal defects results in cell death. Quinazoline-2,4(1H,3H)-dione derivatives have been developed as potent PARP-1 inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.gov A quinazoline (B50416) scaffold with a 4-one or 2,4-dione is considered important for PARP inhibition. nih.gov Furthermore, certain 8-aryl-2-morpholino-3,4-dihydroquinazoline derivatives have been shown to potentiate the cytotoxicity of doxorubicin (B1662922) through the inhibition of both DNA-PK and PARP-1. nih.gov

Anti-Angiogenic and Anti-Metastatic Activities

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Some quinazolinone derivatives have demonstrated anti-angiogenic properties by inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.govnih.gov For example, a quinazoline-indazole hybrid showed potent inhibition of VEGFR-2 kinase. mdpi.com

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. The ability of quinazolinone derivatives to inhibit cell migration, a key step in metastasis, has been demonstrated. For instance, one derivative was shown to effectively inhibit the migration of MGC-803 gastric cancer cells in wound healing and transwell assays. nih.gov

Antimicrobial Activity: Mechanisms of Action

In addition to their anticancer effects, derivatives of this compound also exhibit a range of antimicrobial activities against various pathogens. mdpi.comeco-vector.comfrontiersin.org

One of the key mechanisms of antimicrobial action for these compounds is the inhibition of DNA gyrase. mdpi.com DNA gyrase is a bacterial enzyme that is essential for DNA replication, recombination, and repair. By inhibiting this enzyme, quinazolinone derivatives can disrupt these vital cellular processes, leading to bacterial cell death. mdpi.com For example, certain 1-(4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carbaldehyde derivatives have shown potent inhibitory activity against DNA gyrase, with IC₅₀ values exceeding that of the known inhibitor Novobiocin. mdpi.com

Furthermore, the antimicrobial efficacy of quinazolinone derivatives can be enhanced by conjugating them with silver nanoparticles. nih.gov These nanoconjugates have demonstrated enhanced bactericidal activity against several bacterial strains, including Escherichia coli and Streptococcus pyogenes. nih.gov The exact mechanism of these nanoconjugates is still under investigation but is thought to involve increased penetration into bacterial cells and synergistic effects between the quinazolinone moiety and the silver nanoparticles. nih.gov

Table 3: Antimicrobial Activity of Selected Quinazolinone Derivatives

| Compound/Derivative | Target Organism(s) | Mechanism of Action | Reference |

|---|---|---|---|

| 3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde derivative 5a | Bacteria | DNA Gyrase Inhibition | mdpi.com |

| 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde 5d | Bacteria | DNA Gyrase Inhibition | mdpi.com |

| N-(4-Methoxyphenyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide | Staphylococcus aureus, Streptococcus pneumoniae | Not specified | eco-vector.com |

| QNZ 4-AgNPs and QNZ 6-AgNPs | E. coli K1, S. pyogenes, K. pneumoniae, B. cereus, P. aeruginosa | Enhanced bactericidal activity | nih.gov |

DNA Gyrase and Topoisomerase Inhibition

Quinazolinone derivatives have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase, essential enzymes for DNA replication, repair, and transcription. ijrpr.comdiva-portal.orgnih.gov Inhibition of these enzymes leads to the disruption of crucial cellular processes and ultimately, bacterial cell death. mdpi.com

A study on new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds revealed their potential as DNA gyrase inhibitors. mdpi.com Specifically, the 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde derivative of quinazolin-4(3H)-one demonstrated significant inhibitory activity against DNA gyrase, with an IC50 value of 3.51 µM, which was more potent than the standard drug Novobiocin (IC50 = 4.12 µM). mdpi.com This highlights the potential of the 1-(4-methoxyphenyl) substituent in enhancing the DNA gyrase inhibitory effect.

Furthermore, research has shown that certain quinazoline derivatives can act as dual inhibitors of topoisomerase I and II. researchgate.net The substitution pattern on the quinazoline core plays a crucial role in determining the inhibitory activity and selectivity. nih.govnih.gov For instance, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been discovered as novel GyrB-targeted antibacterial agents. nih.gov

Interference with Bacterial and Fungal Cell Processes

The antimicrobial activity of this compound derivatives extends to their ability to interfere with fundamental bacterial and fungal cellular functions, including DNA replication and cell wall integrity. nih.gov The inhibition of DNA gyrase, as discussed previously, directly hampers DNA replication in bacteria. ijrpr.com

Some quinazolinone derivatives have been shown to possess bacteriostatic and fungistatic actions. ptfarm.pl Their mechanism can involve disrupting the synthesis of essential cellular components. For instance, some derivatives can interfere with protein synthesis by affecting various stages of the process. ijrpr.com Additionally, the waxy cell wall of certain bacteria, like Mycobacterium tuberculosis, can be a target for these compounds, although the quinazolinone moiety alone may have difficulty permeating it. taylorandfrancis.com

Antiviral Mechanisms

Recent studies have highlighted the antiviral potential of quinazolinone compounds, including derivatives of this compound, against viruses such as Zika (ZIKV) and Dengue (DENV). nih.gov The primary antiviral mechanism appears to be the inhibition of viral attachment or entry into the host cell. nih.gov

In one study, a series of 2,3,6-trisubstituted quinazolinone compounds were identified as novel inhibitors of ZIKV replication. nih.gov While the specific target within the viral or host cell machinery is still under investigation, the results strongly suggest an early-stage inhibition of the viral life cycle. nih.gov Some quinoxaline (B1680401) derivatives, which share a similar heterocyclic core, have also demonstrated antiviral activity against Herpes simplex virus by reducing plaque formation. nih.gov

Anti-inflammatory and Analgesic Modalities

Beyond their antimicrobial properties, derivatives of this compound exhibit significant anti-inflammatory and analgesic effects through various molecular mechanisms.

Cyclooxygenase (COX) Isoenzyme Inhibition (COX-1, COX-2)

A key mechanism for the anti-inflammatory action of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govnih.gov COX-2 is responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain.

Several studies have synthesized and evaluated quinazolinone derivatives as selective COX-2 inhibitors. nih.govnih.govnih.gov For example, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM. nih.gov The presence of the 4-methoxyphenyl (B3050149) group at the N-3 position was found to be favorable for COX-2 inhibitory activity. nih.gov Molecular docking studies have suggested that these derivatives can bind within the active site of COX-2. nih.gov

Interestingly, some quinazoline derivatives have also been identified as selective COX-1 inhibitors, an enzyme involved in physiological functions like platelet aggregation. nih.govacs.orgresearchgate.net The selectivity towards COX-1 or COX-2 is influenced by the substitution pattern on the quinazoline scaffold. nih.gov

Toll-Like Receptor 4 (TLR4) Signaling Pathway Interference

Recent research has implicated the Toll-Like Receptor 4 (TLR4) signaling pathway as a target for the anti-inflammatory effects of certain quinazolinone derivatives. While direct evidence for this compound is emerging, related compounds have shown interference with this pathway.

Suppression of Pro-inflammatory Mediator Production

A significant aspect of the anti-inflammatory profile of this compound derivatives is their ability to suppress the production of various pro-inflammatory mediators, including nitric oxide (NO) and cytokines. nih.govnih.gov

Studies have shown that certain quinazoline derivatives can inhibit the formation of nitrite, a stable metabolite of NO, in a dose-dependent manner in macrophage cell lines. nih.gov This effect is attributed to the suppression of inducible nitric oxide synthase (iNOS or NOS II) mRNA and protein expression, rather than direct inhibition of the enzyme's activity. nih.gov Furthermore, these compounds have been found to inhibit the production of inflammatory cytokines. nih.govnih.gov

Nuclear Factor Kappa B (NF-κB) Pathway Downregulation

Derivatives of quinazolinone are recognized for their anti-inflammatory properties, largely attributed to their ability to downregulate the Nuclear Factor Kappa B (NF-κB) pathway. nih.govmdpi.com NF-κB is a critical protein complex that regulates DNA transcription, the production of cytokines, and cell survival. Its dysregulation is a factor in numerous inflammatory conditions. Targeting the NF-κB pathway is a promising strategy for developing new anti-inflammatory drugs. nih.gov

Research into new (4-phenylamino)quinazoline alkylthiourea derivatives has identified compounds that selectively inhibit the activation of NF-κB in macrophage-like cells with low cytotoxicity. nih.gov One of the most effective compounds, designated as 19 , significantly inhibited the production of interleukin-6 (IL-6) and, to a lesser extent, tumor necrosis factor-alpha (TNF-α). nih.gov This compound was found to prevent the translocation of the NF-κB dimer into the nucleus, a critical step in its activation, without affecting its release from the IκB inhibitory complex. nih.gov This selective action on a downstream step of NF-κB activation may lead to fewer side effects. nih.gov

Further studies have shown that certain quinazolinone derivatives can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process. This suppression is achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, which keeps the p65 subunit of NF-κB from moving to the nucleus. nih.gov

Here is a summary of the inhibitory activity of a notable quinazolinone derivative:

Table 1: Inhibitory Concentration of Compound 19 on Cytokine Production| Cytokine | IC₅₀ (µM) |

|---|---|

| IL-6 | 0.84 |

| TNF-α | 4.0 |

Data sourced from a study on (4-phenylamino)quinazoline alkylthiourea derivatives. nih.gov

Computational Chemistry and in Silico Modeling for 1 4 Methoxyphenyl Quinazolin 4 1h One Research

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Molecular docking studies on quinazolinone derivatives have revealed key interactions that govern their binding to protein targets. These interactions are critical for the biological activity of these compounds. For instance, in studies involving various quinazolinone derivatives, hydrogen bonding has been consistently observed as a crucial interaction. The carbonyl oxygen and nitrogen atoms of the quinazolinone ring system are often involved in forming hydrogen bonds with amino acid residues in the protein's active site.

In the context of 1-(4-Methoxyphenyl)quinazolin-4(1H)-one, the methoxy (B1213986) group on the phenyl ring can also participate in interactions. While specific docking studies on this exact compound are not extensively detailed in the provided search results, general findings for similar quinazolinone structures can be extrapolated. For example, studies on related compounds show that the quinazolinone core can form hydrogen bonds with residues like Met793 and Gln791 in the EGFR active site. waocp.org

Hydrophobic interactions also play a significant role. The phenyl and quinazolinone rings provide a large hydrophobic surface that can interact with nonpolar residues in the binding pocket. Furthermore, π-stacking interactions, which occur between aromatic rings, are another important stabilizing force. The phenyl ring of the methoxyphenyl group and the quinazolinone ring system can engage in π-π stacking with aromatic amino acid residues such as tyrosine and phenylalanine within the protein's binding site.

| Interaction Type | Potential Interacting Groups on this compound | Examples of Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonds | Quinazolinone carbonyl oxygen, Quinazolinone nitrogen atoms | Methionine, Glutamine, Aspartic Acid, Lysine |

| Hydrophobic Contacts | Phenyl ring, Quinazolinone ring system | Leucine, Valine, Alanine |

| π-Stacking | Phenyl ring, Quinazolinone ring system | Tyrosine, Phenylalanine, Tryptophan |

Molecular docking simulations are instrumental in identifying the specific binding pockets within a protein that a ligand like this compound might occupy. These studies can differentiate between competitive binding at the active site and allosteric binding at a remote site, which can modulate the protein's activity.

For quinazolinone derivatives, docking studies have successfully identified binding modes within the ATP-binding pocket of various kinases. nih.gov For example, some quinazolinone derivatives have been shown to act as non-competitive inhibitors, suggesting they bind to an allosteric site rather than directly competing with the natural substrate. nih.gov This is a significant finding as allosteric modulators can offer higher selectivity and a better safety profile. The identification of such binding sites is a critical step in the rational design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are used to assess the conformational stability of the ligand in the binding pocket and to analyze the dynamics of the interactions.

For quinazolinone-based compounds, MD simulations have been employed to confirm the stability of the docked poses. nih.gov These simulations can reveal fluctuations in the ligand's position and changes in the interaction network, providing a more realistic representation of the binding event. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics used to evaluate the stability of the complex during the simulation. Stable RMSD values for the ligand-protein complex suggest a stable binding mode. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. These methods provide insights into the distribution of electrons and the energy of molecular orbitals, which are fundamental to understanding a molecule's chemical behavior.

Frontier molecular orbital (FMO) theory is a key concept in quantum chemistry that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and stability. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For quinazolinone derivatives, a smaller HOMO-LUMO gap has been associated with higher biological activity in some cases. Quantum chemical calculations for oxazolo[4,5-g]quinazolin-2(1H)-one derivatives have shown a correlation between the HOMO-LUMO gap and their potential as EGFR inhibitors. waocp.org

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability |

| LUMO Energy | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability |

Global and local chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide further insights into the reactivity of a molecule. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) measures the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η) is a measure of the resistance to a change in the electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These descriptors, calculated using quantum chemical methods, can help in understanding the reactivity patterns of this compound and can be correlated with its biological activity. For instance, these parameters have been calculated for various heterocyclic compounds to understand their reactivity trends.

Computational chemistry and in silico modeling provide a powerful and multifaceted approach to understanding the chemical and biological properties of this compound. Through molecular docking, the specific interactions with protein targets can be elucidated, while molecular dynamics simulations offer insights into the stability and dynamics of these interactions. Furthermore, quantum chemical calculations reveal the electronic structure and reactivity of the molecule, providing a fundamental basis for its observed properties. These computational studies are invaluable for guiding the design and development of new quinazolinone-based compounds with enhanced therapeutic potential.

Electrostatic Potential Surface (MEP) Mapping for Recognition Insights

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the surface of a molecule. chemrxiv.org This map provides crucial information about the molecule's charge distribution, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). Such information is vital for understanding how a molecule will interact with other molecules, including biological targets like proteins and enzymes.

For quinazolinone derivatives, MEP studies help in understanding the non-covalent interactions that govern their binding to receptor sites. The electrostatic potential is a key determinant in molecular recognition, influencing how a ligand, such as a this compound derivative, will orient itself within the binding pocket of a target protein. The distribution of positive, negative, and neutral potential zones on the molecular surface dictates the preferred sites for electrophilic and nucleophilic attacks and the formation of hydrogen bonds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are critical for a specific biological effect, QSAR models can predict the activity of new, unsynthesized compounds.

In the field of quinazolinone research, QSAR studies have been instrumental in designing derivatives with enhanced therapeutic properties, such as anticancer or antimicrobial activities. nih.gov For a series of compounds related to this compound, a QSAR model would be developed by first calculating a wide range of molecular descriptors. These can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

The next step involves using statistical methods, such as multiple linear regression or partial least squares, to build an equation that links a selection of these descriptors to the observed biological activity (e.g., IC50 values for enzyme inhibition). A robust QSAR model not only has good statistical quality but also predictive power, which is validated using an external set of compounds not used in the model development.

For instance, a QSAR study on quinazolinone derivatives might reveal that a certain combination of electronic and steric parameters at specific positions on the quinazolinone scaffold is crucial for their inhibitory activity against a particular enzyme. This knowledge allows medicinal chemists to rationally design new analogs of this compound with optimized properties for improved biological performance.

| QSAR Descriptors | Description | Relevance in Drug Design |

| LogP | The logarithm of the partition coefficient between n-octanol and water. | Indicates the hydrophobicity of the molecule, affecting its absorption, distribution, and ability to cross cell membranes. |

| Molecular Weight | The mass of one mole of the substance. | Influences the size and bulk of the molecule, which can affect its fit into a binding site. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Predicts the hydrogen bonding capacity and polarity of a molecule, which is related to its permeability and bioavailability. |

| Number of Hydrogen Bond Donors/Acceptors | The count of atoms that can donate or accept a hydrogen bond. | Crucial for understanding and predicting the binding interactions with biological targets. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.gov These technologies can analyze vast and complex datasets to identify patterns and make predictions that are beyond the capabilities of traditional methods. nih.gov In the context of this compound research, AI and ML are being integrated into various stages of the drug design and optimization process.

One key application is in the development of more sophisticated QSAR models. Machine learning algorithms, such as random forests, support vector machines, and neural networks, can handle non-linear relationships and complex interactions between molecular descriptors and biological activity, often leading to more accurate predictive models. nih.gov These models can be used to screen large virtual libraries of compounds to identify promising candidates for synthesis and testing.

Furthermore, AI can be employed in de novo drug design, where algorithms generate novel molecular structures with desired properties. By learning from existing chemical and biological data, these generative models can propose new quinazolinone derivatives, including those based on the this compound scaffold, that are predicted to have high potency and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.net

Future Directions and Emerging Research Avenues for 1 4 Methoxyphenyl Quinazolin 4 1h One

Innovations in Sustainable and Efficient Synthetic Routes

The development of environmentally friendly and cost-effective methods for synthesizing quinazolinone derivatives is a critical area of research. mdpi.com Traditional synthetic approaches often involve harsh reaction conditions, toxic catalysts, and complex purification procedures, which are not ideal for large-scale production. mdpi.com

Current research is focused on several innovative strategies to overcome these limitations:

Green Chemistry Approaches: The use of greener solvents, such as water or biomass-derived solvents like eucalyptol, is being explored to reduce the environmental impact of synthesis. acs.orgnih.gov For instance, an efficient protocol for the synthesis of quinazolin-4(3H)-one has been developed using dimethyl sulfoxide (B87167) (DMSO) as a carbon source and hydrogen peroxide (H₂O₂) as a green oxidant. acs.org

Catalyst Innovation: There is a move away from expensive and toxic transition metal catalysts towards more sustainable alternatives. frontiersin.org Organocatalysis, which utilizes small organic molecules to catalyze reactions, is a promising approach due to the high stability, ready availability, and low toxicity of the catalysts. frontiersin.org Montmorillonite K-10, an inexpensive and reusable clay catalyst, has also been shown to be effective in the solvent-free synthesis of quinazolin-4(3H)-ones. researchgate.net

Multi-component Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of efficiency, atom economy, and reduced waste. frontiersin.orgresearchgate.net MCRs provide a powerful tool for the rapid generation of diverse quinazolinone libraries for biological screening.

These innovations are not only making the synthesis of compounds like 1-(4-Methoxyphenyl)quinazolin-4(1H)-one more sustainable but are also facilitating the exploration of a wider range of structural analogs.

Targeted Design for Enhanced Potency and Selectivity

A key focus in the development of quinazolinone-based therapeutics is the rational design of molecules with high potency against their intended biological target and minimal off-target effects. This is crucial for improving efficacy and reducing the risk of adverse drug reactions. nih.gov

Structure-activity relationship (SAR) studies are instrumental in this process. By systematically modifying the substituents at various positions of the quinazolinone core, researchers can identify the structural features that are critical for biological activity. For example, in the context of anticancer agents, modifications at the C-2, C-3, and C-6 positions of the quinazoline (B50416) ring have been shown to significantly influence their cytotoxic effects. nih.govresearchgate.net

For instance, research on quinazolin-4(1H)-one derivatives as inhibitors of aldose reductase (AKR1B1), an enzyme implicated in diabetic complications, revealed that the presence of an N1-acetic acid group and an N3-benzyl group with electron-withdrawing substituents significantly enhanced both the potency and selectivity of the inhibitors. researchgate.net This highlights the power of targeted design in optimizing the pharmacological profile of these compounds.

Identification of Novel Biological Targets and Therapeutic Indications

While quinazolinones are well-known for their anticancer properties, researchers are actively exploring their potential to treat a wide range of other diseases. wisdomlib.org The versatility of the quinazolinone scaffold allows for its interaction with a diverse array of biological targets, opening up new therapeutic possibilities. frontiersin.org

Some of the emerging therapeutic areas for quinazolinone derivatives include:

Antiviral Activity: Certain quinazolinone derivatives have shown promise as antiviral agents, including against HIV. nih.govnih.gov For example, novel phenylalanine derivatives bearing a quinazolin-4-one scaffold have been identified as potent HIV capsid modulators. nih.gov

Antimicrobial and Antifungal Effects: The quinazolinone nucleus is a component of compounds exhibiting antibacterial and antifungal properties. nih.govacs.org Researchers are designing and synthesizing new derivatives to combat drug-resistant microbial strains.

Neurodegenerative Diseases: The glutamatergic system is implicated in schizophrenia, and mGlu7 negative allosteric modulators (NAMs) with a quinazolinone core have shown antipsychotic-like activity in preclinical models. nih.gov

Anti-inflammatory and Antidiabetic Properties: Quinazolinone derivatives have been investigated for their ability to inhibit enzymes like alpha-glucosidase, which is relevant for diabetes management, and for their anti-inflammatory effects in conditions such as arthritis. wisdomlib.orgresearchgate.net

This expansion of research into new therapeutic indications underscores the broad pharmacological potential of the quinazolinone class of compounds.

Exploration of Synergistic Effects in Combination Research

The use of combination therapies, where multiple drugs with different mechanisms of action are administered together, is a cornerstone of modern medicine, particularly in cancer treatment. nih.gov This approach can lead to enhanced efficacy, overcome drug resistance, and reduce the required doses of individual agents, thereby minimizing toxicity. nih.govnih.gov

Quinazolinone derivatives are being actively investigated for their potential in combination regimens. nih.gov The rationale is that by targeting multiple pathways simultaneously, a more robust and durable therapeutic response can be achieved. nih.gov For example, combining a quinazolinone-based inhibitor of a specific receptor tyrosine kinase with a cytotoxic agent that targets a different cellular process could prove more effective than either agent alone. nih.gov

Furthermore, the development of multi-target-directed ligands, where a single molecule is designed to interact with multiple biological targets, is a sophisticated approach to combination therapy. nih.govnih.gov Quinazoline-based compounds that can simultaneously inhibit angiogenesis and induce cytotoxicity are a prime example of this strategy. nih.gov

Advanced Computational Strategies for Accelerated Drug Discovery

In recent years, computational methods have become indispensable tools in the drug discovery and development process. mdpi.comnih.gov These in silico techniques can significantly accelerate the identification and optimization of lead compounds by predicting their properties and interactions with biological targets. researchgate.net

For this compound and its analogs, computational strategies are being employed in several key areas:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a target protein, providing insights into the molecular basis of its activity. nih.govresearchgate.net Docking studies can help to rationalize structure-activity relationships and guide the design of more potent inhibitors.

ADME Prediction: Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial for a drug's success. nih.gov Computational models can predict these properties, allowing for the early identification of compounds with unfavorable pharmacokinetic profiles. researchgate.net

Quantum Computational Investigations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure and properties of molecules in detail, providing a deeper understanding of their reactivity and behavior. mdpi.com

By integrating these computational approaches with experimental studies, researchers can streamline the drug discovery pipeline, saving time and resources.

Challenges and Prospective Opportunities in Quinazolinone Research

Despite the significant progress in quinazolinone research, several challenges remain. The operational complexity and environmental impact of some synthetic methods can hinder large-scale production. mdpi.com Furthermore, the development of drug resistance and the need for improved selectivity continue to be major hurdles in cancer therapy. nih.gov

However, these challenges also present exciting opportunities for future research. The development of more efficient and sustainable synthetic methodologies is a key priority. mdpi.com There is also a great deal of potential in the targeted synthesis of quinazolinone compounds with enhanced biological activity, guided by a deeper understanding of their mechanism of action. mdpi.com

The vast chemical space of the quinazolinone scaffold remains largely unexplored, offering immense scope for the discovery of novel compounds with unique pharmacological profiles. nih.gov As our understanding of the molecular basis of diseases continues to grow, so too will the opportunities to design and develop innovative quinazolinone-based therapies to address unmet medical needs.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-Methoxyphenyl)quinazolin-4(1H)-one?

- Methodological Answer : A common approach involves cyclization of 2-hydrazino-3-(substituted phenyl)-3H-quinazolin-4-one precursors with one-carbon donors (e.g., aldehydes or ketones). For example, substituted anilines (e.g., 4-methoxyaniline) can be condensed with anthranilic acid derivatives in the presence of acetic anhydride or benzoyl chloride to form the quinazolinone core . Retrosynthetic analysis suggests prioritizing the introduction of the 4-methoxyphenyl group early in the synthesis to ensure regioselectivity .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer : Use a combination of:

- IR spectroscopy : Identify carbonyl (C=O) stretches near 1660–1680 cm⁻¹ and methoxy (C-O) vibrations at ~1250 cm⁻¹ .

- NMR : Confirm aromatic protons (6.5–8.5 ppm in H NMR) and the methoxy group (~3.8 ppm). C NMR should show the carbonyl carbon at ~165–170 ppm .

- XRD : Resolve crystal packing and hydrogen-bonding patterns to confirm stereochemistry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact, as related quinazolinones may cause irritation .

- Conduct reactions in fume hoods to mitigate inhalation risks.

- Store in airtight containers away from light to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of quinazolinone derivatives?

- Methodological Answer :

- Perform dose-response assays to establish activity thresholds (e.g., IC values) under standardized conditions.

- Use comparative molecular field analysis (CoMFA) to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .

- Validate target specificity via kinase profiling or proteomic assays to rule off-target effects .

Q. What computational strategies predict the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set. Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- TD-DFT : Simulate UV-Vis spectra (λ) and compare with experimental data to validate electronic transitions .

Q. How can synthetic yields be improved for large-scale preparation?

- Methodological Answer :

- Screen catalysts: MgFeO@SiO nanoparticles enhance cyclization efficiency in similar quinazolinones .

- Optimize solvent systems: Ethanol/acetic acid mixtures improve cyclocondensation kinetics .

- Monitor reaction progress via TLC or in situ FTIR to minimize side products .

Q. What strategies assess the impact of substituent variation on biological activity?

- Methodological Answer :

- Synthesize analogs with systematic substitutions (e.g., halogens, alkyl groups) at the 2- or 3-positions of the quinazolinone core.

- Use SAR studies: Compare antimicrobial activity (e.g., MIC values) against Gram-positive/negative strains to identify pharmacophores .

- Apply QSAR models to predict bioactivity based on electronic (σ) and lipophilic (π) parameters .

Q. How to validate purity and identity in novel derivatives?

- Methodological Answer :

- HPLC-MS : Achieve >95% purity with reverse-phase C18 columns and mobile phases (e.g., acetonitrile/water + 0.1% formic acid).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO) with <5 ppm error .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.